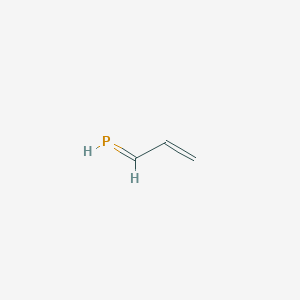
Phosphine, 1,2-propadienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1,2-propadienyl-, also known as Phosphine, 1,2-propadienyl-, is a useful research compound. Its molecular formula is C3H5P and its molecular weight is 72.05 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphine, 1,2-propadienyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine, 1,2-propadienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, 1,2-propadienyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Cross-Coupling Reactions
Phosphine, 1,2-propadienyl- has been utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. For instance, Feringa and co-workers reported the use of propadienyl-lithium reagents in combination with aryl bromides to produce highly functionalized propadiene derivatives with yields ranging from 46% to 93% . This method showcases the compound's ability to facilitate the formation of carbon-carbon bonds efficiently.
1.2 Synthesis of Biologically Active Compounds
The compound has also been employed in the synthesis of biologically active phosphine oxides. Research indicates that derivatives of 3-aryl-1,2-propadienyl diphenyl phosphine oxide undergo regioselective fluorohydroxylation reactions, which can be pivotal in developing pharmaceuticals . Such transformations underscore the potential of phosphine derivatives in medicinal chemistry.
Material Science
2.1 Functionalized Polymers
In material science, phosphine compounds are integral to the development of functionalized polymers. The unique reactivity of phosphine, 1,2-propadienyl- allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have shown that these polymers can be utilized in coatings and adhesives with improved performance characteristics.
2.2 Ligands in Coordination Chemistry
Phosphine ligands are crucial in coordination chemistry for catalyzing various reactions. The specific geometry and electronic properties of phosphine, 1,2-propadienyl- make it an excellent candidate for forming stable complexes with transition metals, which can be applied in catalytic cycles for organic transformations .
Case Studies
Eigenschaften
CAS-Nummer |
133672-87-4 |
|---|---|
Molekularformel |
C3H5P |
Molekulargewicht |
72.05 g/mol |
IUPAC-Name |
prop-2-enylidenephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2-4H,1H2 |
InChI-Schlüssel |
WWPYBNWNNHQNDJ-UHFFFAOYSA-N |
SMILES |
C=CC=P |
Isomerische SMILES |
C=C=CP |
Kanonische SMILES |
C=CC=P |
Key on ui other cas no. |
122682-85-3 |
Synonyme |
1,2-propadienylphosphine allenylphosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















